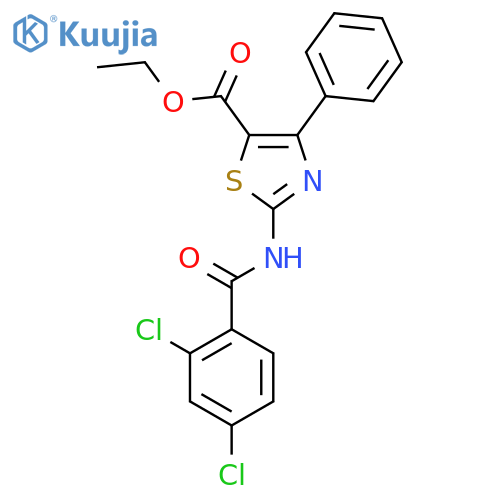

Cas no 313683-69-1 (ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate)

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

- Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

- F0018-0100

- 313683-69-1

- ethyl 2-(2,4-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

- AKOS024574207

- Oprea1_480729

-

- インチ: 1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)13-9-8-12(20)10-14(13)21/h3-10H,2H2,1H3,(H,22,23,24)

- InChIKey: DSVLUSAAOICNKA-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=CC=1C(NC1=NC(=C(C(=O)OCC)S1)C1C=CC=CC=1)=O)Cl

計算された属性

- 精确分子量: 420.0102189g/mol

- 同位素质量: 420.0102189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 27

- 回転可能化学結合数: 6

- 複雑さ: 533

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- XLogP3: 5.6

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0018-0100-20mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-30mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-10mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-1mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-4mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-2mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-5μmol |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-3mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-25mg |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0018-0100-2μmol |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate |

313683-69-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylateに関する追加情報

Introduction to Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 313683-69-1)

Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 313683-69-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

The molecular structure of Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate features a central thiazole ring substituted with various functional groups. The presence of the 2,4-dichlorobenzamido moiety and the phenyl group at the 4-position of the thiazole ring contributes to its unique chemical properties and biological interactions. These structural features make it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has shown particular promise in preclinical studies.

The dichlorobenzamido group in the molecule is known to enhance binding affinity to biological targets by increasing the hydrophobicity and electronic characteristics of the compound. This feature is particularly relevant in the context of designing small-molecule inhibitors for enzymes and receptors involved in disease pathways. The phenyl group at the 4-position of the thiazole ring further modulates the electronic distribution and steric environment of the molecule, contributing to its overall biological activity profile.

Recent studies have highlighted the potential of Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate as a lead compound for developing novel therapeutic agents. Research has demonstrated its ability to interact with specific biological targets with high selectivity and potency. For instance, preliminary studies have shown that this compound exhibits inhibitory activity against certain kinases and proteases that are implicated in cancer progression.

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of a thiazole intermediate followed by functionalization with the 2,4-dichlorobenzamido group and subsequent esterification at the 5-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.

The pharmacological evaluation of Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has revealed several interesting findings. In vitro assays have shown that this compound can modulate signaling pathways associated with inflammation and cell proliferation. These effects are particularly relevant in the context of developing treatments for chronic inflammatory diseases and certain types of cancer.

In addition to its pharmacological properties, Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its potential role in drug delivery systems. Researchers have explored its incorporation into various formulations designed to enhance bioavailability and targeted delivery to specific tissues or organs. These efforts aim to improve therapeutic efficacy while minimizing side effects.

The future prospects for Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications.

In conclusion, Ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 313683-69-1) represents a significant advancement in the field of medicinal chemistry. Its structural complexity and biological activity make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

313683-69-1 (ethyl 2-(2,4-dichlorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate) Related Products

- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)

- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)

- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)

- 1211528-48-1(3-Methoxy-5-(trifluoromethyl)pyridine)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)